1-Dimethylamino-2-nitroethylene
Overview
Description
1-Dimethylamino-2-nitroethylene, also known as N,N-Dimethyl-2-nitroethyleneamine, is a chemical compound with the empirical formula C4H8N2O2 . It has a molecular weight of 116.12 .
Synthesis Analysis
1-Dimethylamino-2-nitroethylene can be synthesized from nitromethane and N,N-dimethylformamide dimethyl acetal .Molecular Structure Analysis
The molecular structure of 1-Dimethylamino-2-nitroethylene can be represented by the InChI string: 1S/C4H8N2O2/c1-5(2)3-4-6(7)8/h3-4H,1-2H3/b4-3+ .Chemical Reactions Analysis
1-Dimethylamino-2-nitroethylene undergoes an addition-elimination reaction with indoles to form the corresponding 3-(2-nitrovinyl)indoles .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 161.1±23.0 °C at 760 mmHg, and a melting point of 103-107 °C (lit.) . It has a polar surface area of 49 Å2 and a molar volume of 108.2±3.0 cm3 .Scientific Research Applications
Nuclear Magnetic Resonance Spectral Studies
1-DMA-2-NE has been analyzed using carbon-13 nuclear magnetic resonance (NMR) spectral studies. The chemical shifts of the compound correlate well with its chemical reactivity. The nonequivalence observed for the methyl groups in 1-DMA-2-NE is explained by restricted rotation around the N–C-1 bond due to extensive delocalization, indicating interesting structural dynamics (Rajappa & Nagarajan, 1978).
Solvatochromic Behavior Studies
Research has investigated the solvatochromic behavior of derivatives of 1-DMA-2-NE in various binary solvent mixtures. This study is crucial for understanding solute-solvent and solvent-solvent interactions, which are important in chemical synthesis and analysis (Giusti, Marini & Machado, 2009).
Triplet State Cation Diradicals
One-electron oxidation of derivatives of 1-DMA-2-NE has been shown to afford ground state triplet species, based on ESR spectroscopic measurements. This study provides insights into the electronic structure of the compound, crucial for applications in radical chemistry (Sakurai, Kumai, Izuoka & Sugawara, 1996).
Reactions with Dimethyl Acetylenedicarboxylate
The reactivity of 1,1-Diamino-2-nitroethylenes, closely related to 1-DMA-2-NE, with dimethyl acetylenedicarboxylate has been studied. This research contributes to understanding the electrophilic and cyclocondensation reactions of nitroethylenes, important in organic synthesis (Tokumitsu & Nagao, 1993).
Second Harmonic Generation Studies
The compound has been studied for its nonlinear optical properties, particularly in second harmonic generation. Such studies are significant for developing new materials for optical applications (Mohanalingam, Das & Rajappa, 1992).
Nonlinear Optical Properties of Derivatives
Further studies have been done on derivatives of 1-DMA-2-NE for their second-order nonlinear optical properties. This research is key for the development of materials for photonic and electro-optic applications (Shi, Lo, Singh, Ledoux-Rak & Ng, 2012).
Safety and Hazards
1-Dimethylamino-2-nitroethylene is harmful if swallowed and may cause skin irritation, serious eye damage, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Mechanism of Action
Target of Action
It is known to interact with indoles in biochemical reactions . Indoles are aromatic heterocyclic organic compounds that play a crucial role in many biological systems and are part of many pharmaceuticals.
Mode of Action
1-Dimethylamino-2-nitroethylene undergoes an addition-elimination reaction with indoles . This type of reaction involves the addition of the reactant (in this case, indoles) to the compound, followed by the elimination of a molecule or a group of atoms.
properties
IUPAC Name |
(E)-N,N-dimethyl-2-nitroethenamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c1-5(2)3-4-6(7)8/h3-4H,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOVQYWMFZTKMX-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40878745 | |
Record name | 1-Dimethylamino-2-nitroethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40878745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Dimethylamino-2-nitroethylene | |
CAS RN |
1190-92-7, 73430-27-0 | |
Record name | 1-(Dimethylamino)-2-nitroethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | dimethyl[(E)-2-nitroethenyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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